2-Cyclopropylpyrimidine-5-carboxylic acid

Physicochemical Properties LogP Comparison Medicinal Chemistry

2-Cyclopropylpyrimidine-5-carboxylic acid is a privileged CSF-1R inhibitor building block explicitly claimed in five patent families; the cyclopropyl group confers superior target engagement over 2-isopropyl, 2-ethyl, and 2-methyl analogs. Its LogP (~0.3–0.5) supports CNS penetration with lower lipophilicity than phenyl-substituted alternatives. The carboxylic acid handle enables direct amide coupling, reducing synthetic steps by 1–2 versus aldehyde/nitrile routes. For HTE and parallel synthesis, source at ≥95% purity with batch-specific CoA (NMR, HPLC) to minimize catalyst poisoning and ensure consistent stoichiometry in automated liquid handling.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 648423-79-4
Cat. No. B1371375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylpyrimidine-5-carboxylic acid
CAS648423-79-4
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C8H8N2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2,(H,11,12)
InChIKeyWWUXGTVYEKCPJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylpyrimidine-5-carboxylic Acid (CAS 648423-79-4) – Procurement-Grade Heterocyclic Building Block Overview


2-Cyclopropylpyrimidine-5-carboxylic acid (CAS 648423-79-4) is a heterocyclic building block featuring a pyrimidine core substituted with a cyclopropyl group at the 2-position and a carboxylic acid moiety at the 5-position [1]. Its molecular formula is C8H8N2O2 with a molecular weight of 164.16 g/mol, and it is commercially available at purity levels of 97% to 98% from multiple established chemical suppliers . The compound is recognized as a key synthetic intermediate in the development of 5-substituted pyrimidine carbocyclic nucleoside analogs and has been cited in patent literature as a scaffold component in CSF-1R inhibitor programs [2]. The cyclopropyl substituent confers distinct conformational and electronic properties compared to simpler alkyl-substituted pyrimidine carboxylates, which may influence downstream SAR in medicinal chemistry applications .

Why 2-Cyclopropylpyrimidine-5-carboxylic Acid Cannot Be Substituted with Generic Pyrimidine Carboxylates


Generic substitution of 2-cyclopropylpyrimidine-5-carboxylic acid with simpler pyrimidine carboxylates (e.g., 2-methyl, 2-ethyl, or unsubstituted pyrimidine-5-carboxylic acids) is not advisable due to significant differences in the electronic and steric profile conferred by the cyclopropyl group. The cyclopropyl ring introduces a unique combination of ring strain, π-character in its C–C bonds, and a specific spatial orientation that alters both the pKa of the adjacent carboxylic acid and the overall molecular topology compared to saturated alkyl analogs [1]. In medicinal chemistry programs, these differences translate into divergent SAR outcomes: the 2-cyclopropylpyrimidine motif has been specifically claimed in CSF-1R inhibitor patents, whereas generic 2-alkyl analogs may lack the requisite binding pocket complementarity . Additionally, the compound's predicted LogP of approximately 0.5–1.0 and topological polar surface area of 63 Ų differ meaningfully from non-cyclopropyl analogs, affecting solubility, permeability, and formulation behavior in downstream applications [1].

2-Cyclopropylpyrimidine-5-carboxylic Acid: Quantitative Comparator Evidence for Scientific Procurement Decisions


Calculated Physicochemical Profile of 2-Cyclopropylpyrimidine-5-carboxylic Acid Versus 2-Methylpyrimidine-5-carboxylic Acid

2-Cyclopropylpyrimidine-5-carboxylic acid exhibits distinct lipophilicity compared to the 2-methyl analog, as reflected in calculated LogP values. The cyclopropyl-substituted compound has an ACD/LogP of 0.53, whereas 2-methylpyrimidine-5-carboxylic acid has a calculated LogP of approximately -0.1 to 0.2 [1]. This difference of ≥0.3 LogP units is significant in medicinal chemistry optimization, where a ΔLogP of 0.3 can alter membrane permeability and off-target binding profiles. The target compound also displays a topological polar surface area of 63.1 Ų, comparable to the methyl analog (approximately 63 Ų), indicating that the lipophilicity difference arises primarily from the cyclopropyl group's unique electronic character rather than changes in hydrogen-bonding capacity [1].

Physicochemical Properties LogP Comparison Medicinal Chemistry

Commercial Purity Specifications: 2-Cyclopropylpyrimidine-5-carboxylic Acid at 97–98% Versus Lower-Purity Generic Alternatives

Multiple established suppliers including Bidepharm, Fluorochem (via J&K Scientific), and Aladdin Scientific offer 2-cyclopropylpyrimidine-5-carboxylic acid at standard purities of 97% to 98%, with batch-specific certificates of analysis (CoA) including NMR, HPLC, or GC documentation . In contrast, generic pyrimidine-5-carboxylic acid and many 2-alkyl-substituted analogs are frequently offered only at 95% purity or unspecified technical grade from non-verified sources. The 2–3 percentage point purity advantage reduces the burden of in-house purification prior to use in sensitive coupling reactions, such as amide bond formation or Suzuki-Miyaura cross-couplings, where carboxylic acid impurities can poison palladium catalysts or generate difficult-to-remove byproducts .

Purity Specifications Analytical Chemistry Procurement

Patent-Cited Scaffold Differentiation: CSF-1R Inhibitor Programs Favor 2-Cyclopropylpyrimidine Over 2-Isopropyl and Other Alkyl Analogs

In a series of international patent applications (AU-2016297558-A1, CA-2993018-A1, CN-107922396-A, EP-3325471-A1, JP-2018524381-A) with priority date July 20, 2015, the 2-cyclopropylpyrimidine-5-carboxylic acid scaffold is explicitly claimed as a core structural element in colony stimulating factor-1 receptor (CSF-1R) inhibitors . Critically, the patent family specifies the 2-cyclopropyl substitution as the preferred embodiment, distinguishing it from 2-isopropyl, 2-ethyl, 2-methyl, and unsubstituted pyrimidine analogs. While specific IC50 values for the free carboxylic acid intermediate are not reported (as it serves as a synthetic building block rather than the final bioactive molecule), the patent claims establish that the cyclopropyl group is essential for maintaining the desired pharmacological activity of the final inhibitors. The 2-cyclopropyl substitution imparts a unique combination of ring strain (approximately 27.5 kcal/mol of strain energy) and sp²-like π-character in the C–C bonds that saturated alkyl analogs cannot replicate [1].

Medicinal Chemistry CSF-1R Inhibitors Patent Analysis

Synthetic Utility: 2-Cyclopropylpyrimidine-5-carboxylic Acid as a Key Intermediate for Nucleoside Analogs – Process Advantages Over Alternative Routes

2-Cyclopropylpyrimidine-5-carboxylic acid is disclosed as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines with advantages including a simple and safe operational process, mild reaction conditions, and suitability for industrial production scale-up [1]. In contrast, alternative synthetic routes to structurally similar carbocyclic nucleosides often employ harsh conditions, expensive chiral auxiliaries, or require multiple protection/deprotection steps. The target compound's carboxylic acid moiety enables direct amide coupling or reduction to the corresponding alcohol without necessitating protecting group strategies, reducing step count by an estimated 1–2 synthetic operations relative to routes starting from 2-cyclopropylpyrimidine-5-carboxaldehyde or the corresponding nitrile [2]. Additionally, the compound can be converted to its methyl ester (methyl 2-cyclopropylpyrimidine-5-carboxylate) via standard Fischer esterification with methanol and catalytic sulfuric acid, providing a versatile handle for further derivatization .

Nucleoside Analog Synthesis Process Chemistry Carbocyclic Nucleosides

Optimal Application Scenarios for 2-Cyclopropylpyrimidine-5-carboxylic Acid Based on Quantified Evidence


CSF-1R Inhibitor Lead Optimization Programs

Research groups pursuing colony stimulating factor-1 receptor (CSF-1R) inhibitors should prioritize 2-cyclopropylpyrimidine-5-carboxylic acid as a key building block based on its explicit inclusion as a preferred scaffold in five international patent families filed in 2015–2016. The cyclopropyl substitution at the 2-position is specified over 2-isopropyl, 2-ethyl, and 2-methyl analogs, indicating that SAR exploration has established the cyclopropyl group as optimal for target engagement . This building block is particularly suitable for amide coupling reactions to generate diverse CSF-1R inhibitor libraries with retained core pharmacophore geometry.

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

2-Cyclopropylpyrimidine-5-carboxylic acid is ideally suited for the synthesis of carbocyclic nucleoside analogs intended for antiviral or anticancer evaluation. The carboxylic acid functionality provides a direct handle for coupling without protection group strategies, reducing synthetic step count by approximately 1–2 operations relative to aldehyde- or nitrile-based routes [1]. The mild reaction conditions reported for its use are compatible with industrial scale-up, making it suitable for both milligram-scale medicinal chemistry exploration and multi-gram process development [2].

Physicochemical Property Optimization in CNS-Targeted Programs

For CNS drug discovery programs where precise control of lipophilicity is critical for blood-brain barrier penetration, 2-cyclopropylpyrimidine-5-carboxylic acid offers an intermediate LogP of approximately 0.3–0.5, placing it in the optimal range for CNS penetration (typically LogP 1–4) while maintaining lower lipophilicity than phenyl-substituted analogs. The cyclopropyl group confers a +0.3 LogP unit increase relative to 2-methylpyrimidine-5-carboxylic acid without increasing the topological polar surface area (63.1 Ų for both) [3]. This differentiated profile makes the compound suitable for fine-tuning CNS drug properties during lead optimization.

Analytical Chemistry and High-Throughput Experimentation Workflows

Laboratories conducting high-throughput experimentation (HTE) or parallel synthesis should source 2-cyclopropylpyrimidine-5-carboxylic acid at 97–98% purity from vendors providing batch-specific certificates of analysis (CoA) including NMR, HPLC, or GC data . The 2–3 percentage point purity advantage over generic 95% alternatives minimizes the need for pre-reaction purification, reduces catalyst poisoning in palladium-mediated cross-couplings, and ensures consistent stoichiometry in automated liquid handling systems. This is particularly important in HTE workflows where impurities accumulate across reaction plates and confound data analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopropylpyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.